2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex heterocyclic compound that features both imidazo[2,1-b]thiazole and benzo[d]thiazole moieties This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach can activate substrates such as acetyl acetone or ethyl acetoacetate, leading to the formation of α-bromoketones in excellent yield with succinimide as a byproduct .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation . The compound’s ability to bind to and stabilize the enzyme’s active site leads to its inhibitory effects.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety are also known for their antimicrobial and anticancer properties.
Uniqueness: 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole is unique due to the combination of both imidazo[2,1-b]thiazole and benzo[d]thiazole structures within a single molecule, along with the presence of nitro and thioether functionalities. This unique combination enhances its potential biological activities and makes it a valuable compound for further research.
Properties
IUPAC Name |
2-[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S3/c1-8-6-21-13-15-9(5-17(8)13)7-22-14-16-11-4-10(18(19)20)2-3-12(11)23-14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIZGAOZUIIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.